molecular formula C17H35O5P B14341004 Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate CAS No. 93639-57-7

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate

Cat. No.: B14341004
CAS No.: 93639-57-7
M. Wt: 350.4 g/mol
InChI Key: CTVZMKRSLREXNB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an oxirane (epoxide) ring and phosphate ester groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate typically involves the reaction of 2-methylhexanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with phosphoric acid or its derivatives to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The phosphate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the phosphate ester groups.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted phosphate esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate involves the reactivity of its oxirane ring and phosphate ester groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphate ester groups can participate in phosphorylation reactions, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate is unique due to the presence of both oxirane and phosphate ester groups, providing a combination of reactivity and stability that is not commonly found in similar compounds. This makes it particularly useful in applications requiring both chemical reactivity and stability.

Properties

CAS No.

93639-57-7

Molecular Formula

C17H35O5P

Molecular Weight

350.4 g/mol

IUPAC Name

bis(2-methylhexyl) oxiran-2-ylmethyl phosphate

InChI

InChI=1S/C17H35O5P/c1-5-7-9-15(3)11-20-23(18,22-14-17-13-19-17)21-12-16(4)10-8-6-2/h15-17H,5-14H2,1-4H3

InChI Key

CTVZMKRSLREXNB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)COP(=O)(OCC1CO1)OCC(C)CCCC

Origin of Product

United States

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